2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The process may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of an appropriate α-haloketone with thiourea under acidic conditions.
Cyclization: The chromeno-pyrrole structure can be formed through a cyclization reaction involving the condensation of an appropriate aldehyde with an amine under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of multi-step organic reactions.
Biology and Medicine
Pharmacological Studies: Potential use in drug discovery and development due to its complex structure.
Biological Activity: Investigation of its effects on biological systems, including antimicrobial and anticancer properties.
Industry
Material Science:
Chemical Sensors: Use in the design of sensors for detecting specific chemical substances.
Mechanism of Action
The mechanism of action of “2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the bromine atom, potentially altering its reactivity and biological activity.
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a chlorine atom instead of bromine, which may affect its chemical properties.
Uniqueness
The presence of the bromophenyl group in “2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Properties
Molecular Formula |
C23H15BrN2O4S |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-bromophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15BrN2O4S/c1-11-21(12(2)27)31-23(25-11)26-18(13-6-5-7-14(24)10-13)17-19(28)15-8-3-4-9-16(15)30-20(17)22(26)29/h3-10,18H,1-2H3 |
InChI Key |
MNSWKKXXUDOBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)C |
Origin of Product |
United States |
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